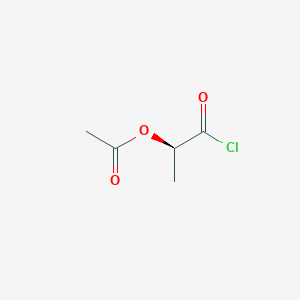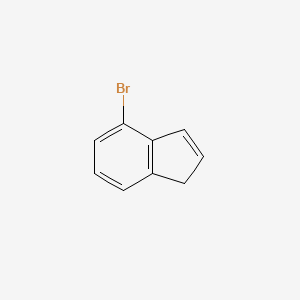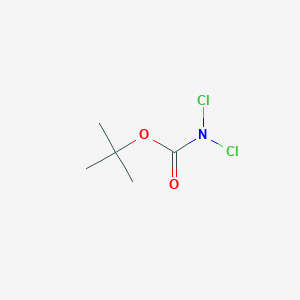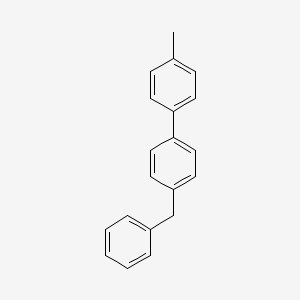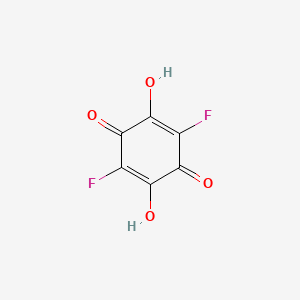
2,5-Difluoro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluoro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C6H2F2O4 It is a derivative of benzoquinone, where two hydrogen atoms are replaced by fluorine atoms and two hydroxyl groups are present at the 3 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione typically involves the fluorination of 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-. One common method is the reaction of 2,5-dihydroxy-1,4-benzoquinone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may include recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to hydroquinone derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace fluorine atoms in the presence of catalysts.
Major Products Formed
Oxidation: Formation of difluoroquinones.
Reduction: Formation of difluorohydroquinones.
Substitution: Formation of substituted benzoquinone derivatives.
Scientific Research Applications
2,5-Difluoro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its anticancer properties, particularly in the development of new chemotherapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione involves its interaction with biological molecules. It can act as an electron acceptor, participating in redox reactions within cells. This property makes it a potential candidate for disrupting cellular processes in cancer cells by inducing oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-: Lacks fluorine atoms, making it less reactive in certain substitution reactions.
2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-: Contains chlorine atoms instead of fluorine, which affects its reactivity and applications.
2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-: Contains bulky tert-butyl groups, influencing its steric properties and reactivity
Uniqueness
The presence of fluorine atoms in 2,5-Difluoro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione enhances its reactivity and stability compared to its non-fluorinated counterparts. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns .
Properties
Molecular Formula |
C6H2F2O4 |
|---|---|
Molecular Weight |
176.07 g/mol |
IUPAC Name |
2,5-difluoro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C6H2F2O4/c7-1-3(9)5(11)2(8)6(12)4(1)10/h9,12H |
InChI Key |
HSBQYDCVAYTMFR-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)C(=C(C1=O)F)O)F)O |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)F)O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


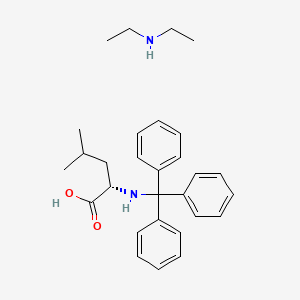
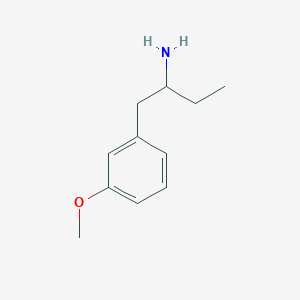
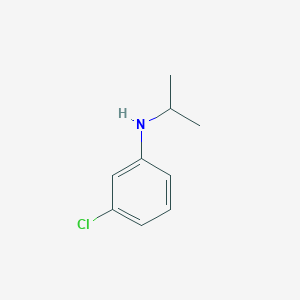
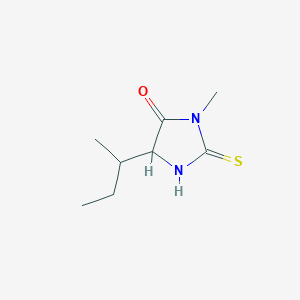
![[[(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)](/img/structure/B1643708.png)
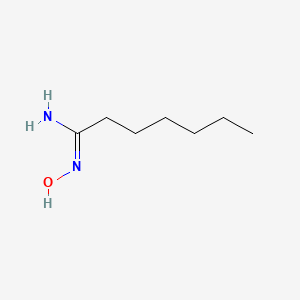
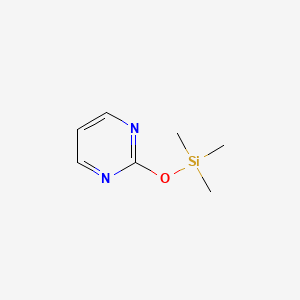
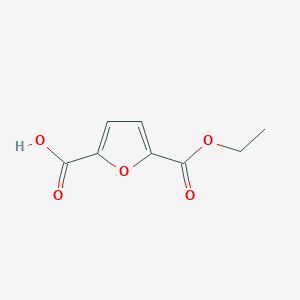
methanone](/img/structure/B1643752.png)
![L-Methionine, [methyl-3H]](/img/structure/B1643753.png)
